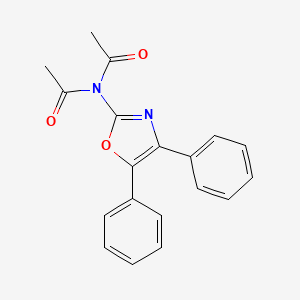
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane is a silicon-based compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications, particularly in organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol or phenol under basic conditions. Common reagents include sodium hydride or potassium carbonate, which facilitate the formation of the silyl ether bond .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of trimethylsilyl chloride to a solution of the alcohol or phenol in the presence of a base, followed by purification through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and phenols in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the bioavailability of certain pharmaceuticals.
Industry: Applied in the production of high-performance materials, including coatings and adhesives.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of stable silyl ether bonds. These bonds protect reactive hydroxyl groups from unwanted reactions, allowing for selective transformations in complex molecules. The trimethylsilyl groups also increase the volatility of the compound, making it more amenable to analysis by techniques like gas chromatography .
Comparación Con Compuestos Similares
Similar Compounds
- Triisopropyl (2-trimethylsilylethynyl)silane
- Phenylethynyltrimethylsilane
- Tris(trimethylsilyl)silane
Uniqueness
Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane is unique due to its combination of multiple trimethylsilyl groups and an ethoxy linkage, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high selectivity and stability .
Propiedades
Fórmula molecular |
C8H24O2Si3 |
|---|---|
Peso molecular |
236.53 g/mol |
Nombre IUPAC |
trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane |
InChI |
InChI=1S/C8H24O2Si3/c1-12(2,3)9-8(7-11)10-13(4,5)6/h8H,7H2,1-6,11H3 |
Clave InChI |
WAQGZSSSGDJLFT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(C[SiH3])O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
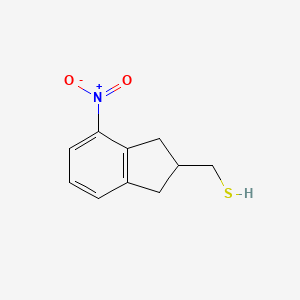
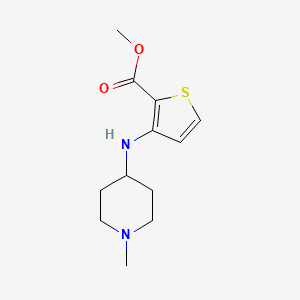
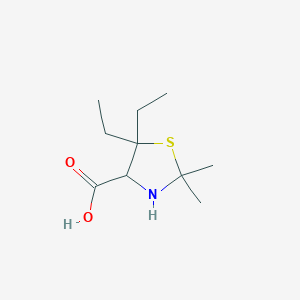
![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
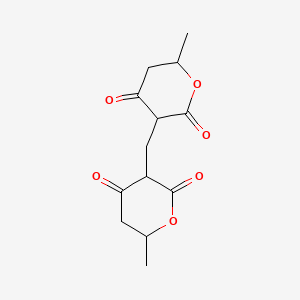
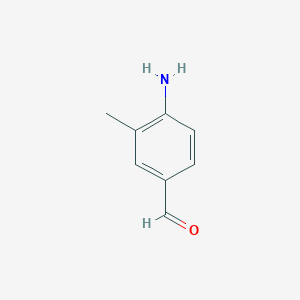
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
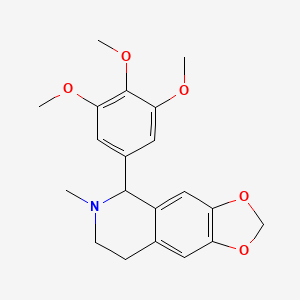
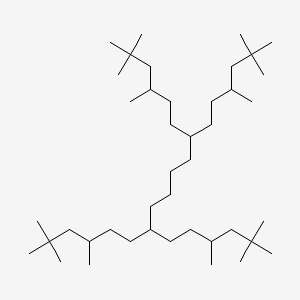

![3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952300.png)
